molecular formula C19H16BrNO2 B2952798 N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide CAS No. 853103-63-6

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide

Cat. No. B2952798
CAS RN: 853103-63-6
M. Wt: 370.246
InChI Key: YMXMJZJVYGLWGT-UHFFFAOYSA-N
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Description

“N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C19H16BrNO2 . It is a carbonyl compound and an organohalogen compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core, which is substituted with a benzyl group, a bromine atom, and a furan-2-ylmethyl group . The exact 3D structure could be viewed using specialized software .

Scientific Research Applications

Synthesis and Reactivity

Research into furan derivatives, such as the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcases the methodologies for creating complex molecules with potential applications in material science and pharmacology. The electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, provide insights into the chemical versatility of furan compounds (Aleksandrov & El’chaninov, 2017).

Structural Analysis

The crystal structure analysis of furan-amide derivatives, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides valuable information on the molecular geometry and potential interaction sites that could be crucial for developing new materials or drugs. The detailed structural data can inform on how such compounds might interact with biological targets or other materials (Galešić & Vlahov, 1990).

Potential Therapeutic Applications

While direct therapeutic applications of N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide are not discussed, the study of similar furan derivatives reveals a potential for biological activity. For instance, furan-amide derivatives have been evaluated for their anti-hyperlipidemic activity, indicating that structural analogs might possess significant biological activities and could serve as leads for the development of therapeutic agents targeting metabolic disorders (Hikmat et al., 2017).

Safety and Hazards

“N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Mechanism of Action

properties

IUPAC Name

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-10-8-16(9-11-17)19(22)21(14-18-7-4-12-23-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXMJZJVYGLWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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